
2,3-Dichloro-4-isopropoxyphenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-4-isopropoxyphenylboronic acid is an organoboron compound with the molecular formula C9H11BCl2O3 and a molecular weight of 248.9 g/mol . It is a solid compound that is used in various chemical reactions, particularly in the field of organic synthesis.
准备方法
The synthesis of 2,3-Dichloro-4-isopropoxyphenylboronic acid typically involves the reaction of 2,3-dichloro-4-isopropoxyphenyl halides with boronic acid derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent . The reaction conditions often include heating the mixture to temperatures between 80-100°C for several hours to achieve optimal yields.
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to ensure consistency and efficiency in production.
化学反应分析
2,3-Dichloro-4-isopropoxyphenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding phenolic derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for deprotonation, and solvents such as tetrahydrofuran or dimethyl sulfoxide. Major products formed from these reactions include various substituted phenylboronic acids and their derivatives .
科学研究应用
2,3-Dichloro-4-isopropoxyphenylboronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition and protein interactions.
作用机制
The mechanism of action of 2,3-Dichloro-4-isopropoxyphenylboronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the compound acts as a boron donor, transferring its boronic acid group to a palladium catalyst, which then facilitates the formation of carbon-carbon bonds . The molecular targets and pathways involved in its biological applications include enzyme active sites and protein binding domains, where the boronic acid group can form reversible covalent bonds with nucleophilic residues.
相似化合物的比较
2,3-Dichloro-4-isopropoxyphenylboronic acid can be compared with other similar compounds such as:
4-Isopropoxyphenylboronic acid: This compound lacks the chlorine substituents and has different reactivity and applications.
2,3-Dichlorophenylboronic acid: This compound lacks the isopropoxy group, which affects its solubility and reactivity in certain reactions.
2,3-Dichloropyridine-4-boronic acid: This compound contains a pyridine ring instead of a phenyl ring, leading to different electronic properties and reactivity.
The uniqueness of this compound lies in its combination of chlorine and isopropoxy substituents, which provide specific reactivity and selectivity in various chemical reactions.
属性
IUPAC Name |
(2,3-dichloro-4-propan-2-yloxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BCl2O3/c1-5(2)15-7-4-3-6(10(13)14)8(11)9(7)12/h3-5,13-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPJKRLRJCMROZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC(C)C)Cl)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BCl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3'-acetyl-1-(4-ethoxybenzyl)-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B2606684.png)
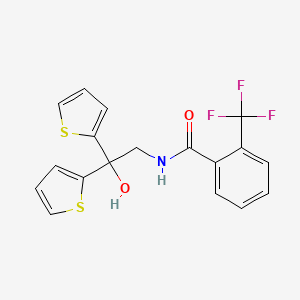
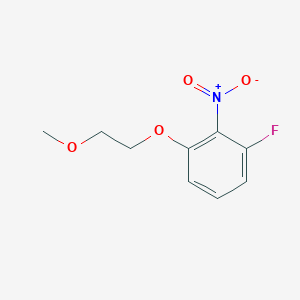
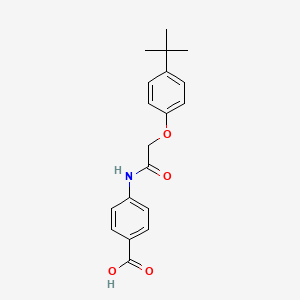
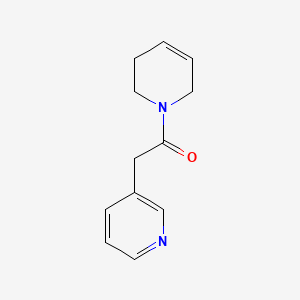
![2-([1,1'-biphenyl]-4-yl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2606694.png)
![1-(4-fluorobenzyl)-2-(furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B2606695.png)
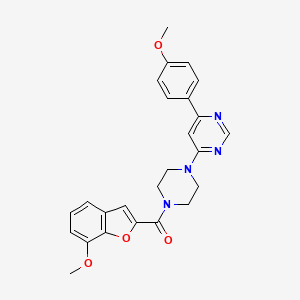
![5-isopropyl-N-(4-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2606699.png)
![N-(3-ACETYLPHENYL)-2-{[6-(4-ETHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2606702.png)
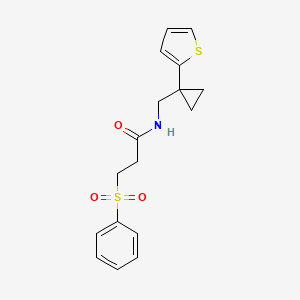
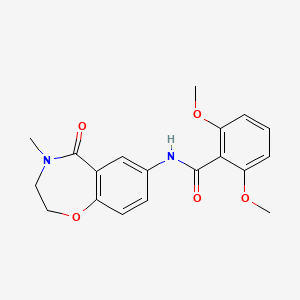
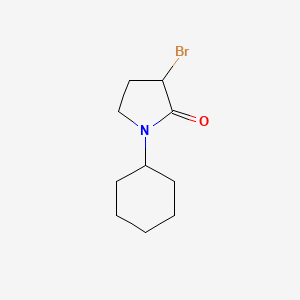
![methyl 5,5,7,7-tetramethyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2606706.png)
